3-Bromoimidazo[1,2-a]pyrazin-2-amine
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Overview
Description
3-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyrazine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
3-Bromoimidazo[1,2-a]pyrazin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrazine with an α-bromoketone under specific conditions. This reaction typically occurs in the presence of a base and a solvent such as ethyl acetate . The reaction conditions are mild and do not require the use of metals, making it an efficient and environmentally friendly method .
Chemical Reactions Analysis
3-Bromoimidazo[1,2-a]pyrazin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyrazin-2-amine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Bromoimidazo[1,2-a]quinoxaline: Contains a quinoxaline ring, offering different electronic properties.
3-Bromoimidazo[1,2-a]pyrazine: Lacks the amine group, affecting its reactivity and biological activity.
These compounds share structural similarities but differ in their electronic properties and reactivity, making this compound unique in its applications and effects .
Biological Activity
3-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C₆H₅BrN₄, and it has a molecular weight of approximately 213.03 g/mol. This compound's unique structural features may enhance its biological activity, making it a candidate for various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromine atom and an amine group attached to an imidazo[1,2-a]pyrazine framework. Several synthetic routes have been explored to produce this compound, which include:
- Bromination of Imidazo[1,2-a]pyrazine : Introducing bromine at the 3-position.
- Amine Substitution : Modifying the amine group to enhance solubility and biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyrazine derivatives, including this compound. These compounds have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Compounds related to this compound have shown IC50 values indicating effective cell growth suppression in cancer models.
- Induction of Apoptosis : The ability to trigger programmed cell death in tumor cells has been observed, contributing to their potential as anticancer agents.
For instance, a related compound demonstrated an IC50 value of 9.22 ± 0.17 µM against HeLa cells after 72 hours of treatment, indicating substantial growth inhibition .
Antimicrobial Activity
This compound and its derivatives have also exhibited notable antimicrobial properties. The structural characteristics that enhance their interaction with bacterial membranes contribute to their efficacy against pathogens such as E. coli and S. aureus.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds based on their activity profiles:
Compound Name | Similarity Index | Unique Features |
---|---|---|
3-Bromoimidazo[1,2-a]pyridine | 0.94 | Contains a pyridine ring instead of pyrazine |
6-Bromoimidazo[1,2-a]pyrazin-8-amine | 0.93 | Different position of bromination |
6-Bromoimidazo[1,2-a]pyrazin-2-amine | 0.91 | Variation in substitution pattern |
6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine | 0.89 | Multiple bromine substitutions enhancing reactivity |
These compounds exhibit varying degrees of biological activity due to their structural differences and substitution patterns .
Case Studies and Research Findings
Several research studies have investigated the biological activities of imidazo[1,2-a]pyrazine derivatives:
- ENPP1 Inhibition : A study identified a derivative as a potent ENPP1 inhibitor with an IC50 value of 5.70 nM, enhancing immune responses in cancer therapy .
- Antitumor Activity : Research indicated that pyrazine derivatives bearing amino substitutions exhibited promising antitumor activities both in vitro and in vivo .
- Antimicrobial Efficacy : Compounds derived from imidazo[1,2-a]pyrazines showed significant antimicrobial action against various bacterial strains .
Properties
CAS No. |
87597-35-1 |
---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-6(8)10-4-3-9-1-2-11(4)5/h1-3H,8H2 |
InChI Key |
FNMQUUIDFLUPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)N)C=N1 |
Origin of Product |
United States |
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